molecular formula C8H9Br B032876 (2-Bromoethyl)benzene-D5 CAS No. 35845-64-8

(2-Bromoethyl)benzene-D5

Cat. No. B032876
CAS RN: 35845-64-8
M. Wt: 190.09 g/mol
InChI Key: WMPPDTMATNBGJN-RALIUCGRSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives, including those similar to "(2-Bromoethyl)benzene-D5", often involves halogenation reactions, where a bromine atom is introduced into the organic compound. Efficient, high-yield routes for synthesizing functionalized bromo derivatives have been developed, starting from bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions. These methods provide access to various brominated products, which are useful for further chemical transformations (Reus et al., 2012).

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is characterized by the presence of bromoalkyl groups attached to the benzene ring. X-ray crystallography and spectroscopic methods like NMR and FT-IR are commonly used for structural characterization. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's chemical behavior (Edder et al., 2019).

Chemical Reactions and Properties

Brominated benzene derivatives participate in various chemical reactions, including coupling reactions facilitated by palladium catalysis and reactions involving lithium-bromine exchange followed by addition of organometallic reagents. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures from simpler brominated precursors (Reus et al., 2012).

Scientific Research Applications

Synthesis and Supramolecular Chemistry

(2-Bromoethyl)benzene-D5, as a derivative of benzene, plays a crucial role in the synthesis of complex molecules and the exploration of supramolecular chemistry. Benzene derivatives like benzene-1,3,5-tricarboxamide have shown significant importance across various scientific disciplines due to their simple structure and detailed understanding of their supramolecular self-assembly behavior. These properties enable their utilization in nanotechnology, polymer processing, and biomedical applications, demonstrating the versatility of benzene-based compounds in facilitating technological and scientific advancements. The adaptability of these molecules promises a bright future in the development of new materials and medical applications.

Environmental and Toxicological Studies

The study of benzene derivatives, including (2-Bromoethyl)benzene-D5, extends into environmental and toxicological research, examining their behavior and impact in various settings. For instance, the analysis of novel brominated flame retardants reveals concerns about their occurrence in indoor air, dust, consumer goods, and food, highlighting the necessity for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). Similarly, studies on benzene's hematotoxicity and carcinogenic potential stress the importance of understanding the molecular mechanisms behind these effects to better assess the risks associated with exposure to benzene and its derivatives (Atkinson, 2009). Such research underscores the critical need for comprehensive evaluations of the health and environmental impacts of benzene-related compounds.

Safety And Hazards

When handling “(2-Bromoethyl)benzene-D5”, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . It is also recommended to wear suitable protective equipment .

Future Directions

The future directions of “(2-Bromoethyl)benzene-D5” could involve its continued use in research and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals . Its deuterium labeling makes it a valuable tool in the field of organic chemistry .

properties

IUPAC Name

1-(2-bromoethyl)-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPDTMATNBGJN-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCBr)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310072
Record name Benzene-d5, (2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromoethyl)benzene-D5

CAS RN

35845-64-8
Record name Benzene-d5, (2-bromoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35845-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-d5, (2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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